MT-802

描述

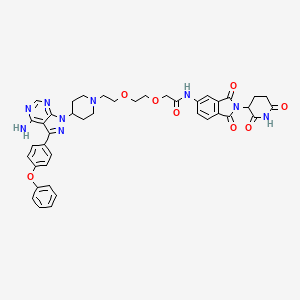

Structure

2D Structure

属性

IUPAC Name |

2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41N9O8/c42-37-35-36(25-6-9-29(10-7-25)58-28-4-2-1-3-5-28)47-50(38(35)44-24-43-37)27-14-16-48(17-15-27)18-19-56-20-21-57-23-34(52)45-26-8-11-30-31(22-26)41(55)49(40(30)54)32-12-13-33(51)46-39(32)53/h1-11,22,24,27,32H,12-21,23H2,(H,45,52)(H2,42,43,44)(H,46,51,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTLGUJXIKEZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MT-802

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-802 is a potent and selective degrader of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, a Proteolysis Targeting Chimera (PROTAC), with a focus on its activity against both wild-type BTK and the C481S mutant, which confers resistance to the covalent inhibitor ibrutinib. This document details the molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function, offering valuable insights for researchers in oncology and drug development.

Introduction: The Role of BTK in B-cell Malignancies and the Challenge of Resistance

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling cascade.[1] This pathway is essential for the proliferation, survival, and differentiation of B-cells. In various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), the BCR pathway is constitutively active, leading to uncontrolled cell growth.[2]

The development of covalent inhibitors of BTK, such as ibrutinib, has revolutionized the treatment of these diseases. Ibrutinib forms an irreversible covalent bond with a cysteine residue at position 481 (C481) in the active site of BTK, leading to its inactivation.[3] However, a significant challenge in the long-term efficacy of ibrutinib is the emergence of resistance, most commonly through a mutation that substitutes cysteine with serine at position 481 (C481S).[3] This substitution prevents the covalent binding of ibrutinib, rendering it significantly less effective.

This compound was developed to overcome this resistance mechanism. It belongs to a class of molecules known as Proteolysis Targeting Chimeras (PROTACs). Unlike traditional inhibitors that block the function of a protein, PROTACs are designed to induce the degradation of the target protein.[3]

The PROTAC Mechanism of Action of this compound

This compound is a heterobifunctional molecule, meaning it has two distinct functional ends connected by a chemical linker. The mechanism of action can be broken down into the following key steps:

-

Ternary Complex Formation: One end of this compound binds to BTK (both wild-type and the C481S mutant), and the other end binds to the E3 ubiquitin ligase cereblon (CRBN). This brings BTK and CRBN into close proximity, forming a ternary complex.

-

Polyubiquitination: The E3 ligase, now in proximity to BTK, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BTK. This process results in the formation of a polyubiquitin chain on BTK.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome recognizes, unfolds, and degrades the polyubiquitinated BTK into small peptides.

-

Catalytic Cycle: After inducing the ubiquitination of a BTK molecule, this compound is released and can bind to another BTK and E3 ligase, initiating another round of degradation. This catalytic nature allows for the degradation of multiple target proteins with a single molecule of the PROTAC.

This mechanism allows this compound to effectively eliminate both wild-type and C481S mutant BTK, as its efficacy is not dependent on the covalent interaction at the C481 residue.

Quantitative Data on the Efficacy of this compound

The potency of this compound has been evaluated in various in vitro models. The following tables summarize the key quantitative data.

Table 1: Degradation Potency (DC50) of this compound

| Cell Line/Protein | Target | DC50 (nM) | Reference |

| NAMALWA cells | Wild-type BTK | 14.6 | |

| WT BTK XLAs cells | Wild-type BTK | 14.6 | |

| C481S BTK XLAs cells | C481S mutant BTK | 14.9 | |

| Not specified | Wild-type BTK | 1 | |

| Not specified | Wild-type BTK | 9.1 |

DC50: Half-maximal degradation concentration.

Table 2: Inhibitory Potency (IC50) of this compound

| Target | IC50 (nM) | Reference |

| Wild-type BTK | 46.9 | |

| C481S mutant BTK | 20.9 | |

| BTK (TR-FRET assay) | 18.11 | |

| CRBN (TR-FRET assay) | 1258 |

IC50: Half-maximal inhibitory concentration.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound, based on established methodologies for PROTAC evaluation.

Cell Culture and Treatment

-

Cell Lines: Human B-lymphoma cell lines such as NAMALWA, or patient-derived CLL cells, are commonly used. For studying the C481S mutation, cell lines engineered to express either wild-type or C481S mutant BTK are utilized.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

PROTAC Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are seeded at a specified density (e.g., 1 x 10^6 cells/mL) and treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

Western Blotting for Protein Degradation

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for BTK overnight at 4°C. A primary antibody against a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software. The level of BTK is normalized to the loading control.

Visualizing the Molecular and Experimental Landscape

Signaling Pathways and Mechanisms

Caption: The PROTAC mechanism of this compound, leading to BTK degradation.

Caption: The BTK signaling pathway and the intervention point of this compound.

Experimental and Logical Workflows

Caption: Workflow for evaluating this compound-mediated protein degradation.

Caption: How this compound overcomes ibrutinib resistance in CLL.

Off-Target Effects and Selectivity

A critical aspect of drug development is ensuring target selectivity to minimize adverse effects. Studies have indicated that this compound exhibits a more favorable off-target profile compared to ibrutinib. KinomeScan binding studies have shown that this compound binds to fewer off-target kinases than ibrutinib. This increased selectivity is attributed to the design of the BTK-binding moiety of this compound, which does not possess the Michael acceptor that contributes to the off-target activity of ibrutinib.

Conclusion

This compound represents a promising therapeutic strategy for B-cell malignancies, particularly in the context of acquired resistance to covalent BTK inhibitors. Its mechanism of action, centered on the PROTAC-mediated degradation of BTK, allows it to effectively eliminate both wild-type and the clinically significant C481S mutant of BTK. The in-depth understanding of its molecular interactions, cellular effects, and the robust experimental methodologies used for its characterization provide a solid foundation for its further preclinical and clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics.

References

MT-802: A Technical Overview of a Novel BTK Degrader for Chronic Lymphocytic Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MT-802, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's Tyrosine Kinase (BTK) for the potential treatment of Chronic Lymphocytic Leukemia (CLL), including forms resistant to conventional inhibitors.

Introduction: The Challenge of BTK Inhibition in CLL

Bruton's Tyrosine Kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is a major driver of proliferation and survival in CLL cells.[1] Covalent BTK inhibitors like ibrutinib have transformed CLL treatment, but their efficacy can be compromised by the emergence of resistance mutations, most commonly a cysteine-to-serine substitution at position 481 (C481S).[2][3] This mutation prevents the covalent binding of inhibitors, leading to disease progression.[2] this compound was developed as a BTK degrader to address this challenge by completely eliminating the BTK protein, thereby overcoming resistance mediated by the C481S mutation.[4]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule, a PROTAC, that functions by inducing the degradation of BTK. It comprises three key components: a ligand that binds to BTK, a ligand that recruits the E3 ubiquitin ligase cereblon (CRBN), and a linker connecting the two.

The mechanism proceeds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to both BTK and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, CRBN facilitates the tagging of BTK with ubiquitin molecules.

-

Proteasomal Degradation: The poly-ubiquitinated BTK is then recognized and degraded by the cell's proteasome, effectively eliminating the protein regardless of its mutational status.

This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK molecules.

Preclinical Efficacy and Potency

This compound has demonstrated potent and rapid degradation of both wild-type (WT) and C481S mutant BTK in cellular assays. Unlike covalent inhibitors, its efficacy is nearly identical against both forms of the kinase.

Table 1: In Vitro Degradation and Binding Potency of this compound

| Parameter | Target | Cell Line / Assay | Value | Reference(s) |

| DC50 | Wild-Type BTK | WT BTK XLAs cells | 14.6 nM | |

| C481S Mutant BTK | C481S BTK XLAs cells | 14.9 nM | ||

| BTK (unspecified) | - | 1 nM | ||

| BTK (unspecified) | - | 9.1 nM | ||

| Maximal Degradation | BTK | - | >99% at nM concentrations | |

| IC50 (Binding) | BTK | TR-FRET Assay | 18.11 nM | |

| CRBN | TR-FRET Assay | 1.258 µM |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: Degradation Kinetics of this compound

| Parameter | Condition | Result | Reference(s) |

| Time to 50% Degradation | 1 µM this compound on WT & C481S BTK | ~50 minutes | |

| Time to Complete Degradation | 1 µM this compound on WT & C481S BTK | As early as 4 hours |

Selectivity and Pharmacokinetics

This compound exhibits a more selective kinase binding profile compared to ibrutinib, suggesting a potential for fewer off-target effects. In primary CLL cells, this compound effectively degraded BTK without inducing the degradation of Ikaros family zinc finger proteins (IKZF1 and IKZF3), which are known off-targets of some CRBN-recruiting molecules.

Despite its promising in vitro profile, this compound displayed unfavorable pharmacokinetic properties in mice, characterized by very high clearance (1662 mL/min/kg) and a short half-life (0.119 h), rendering it unsuitable for in vivo studies. This led to further medicinal chemistry efforts to develop derivatives with improved pharmacokinetic profiles.

Experimental Protocols and Methodologies

The following sections describe the general methodologies used to characterize this compound's activity.

Cell Lines and Primary Cells

-

NAMALWA cells: A human B-cell lymphoma line used for general BTK degradation assessment.

-

XLA-derived cells (XLAs): Engineered cell lines expressing either wild-type (WT) BTK or C481S mutant BTK to compare degradation efficacy.

-

Primary CLL patient cells: Used to assess BTK degradation and selectivity in a more clinically relevant context.

BTK Degradation and Phosphorylation Assays (Western Blot)

This assay is used to quantify the amount of BTK protein and its phosphorylated (active) state following treatment with this compound.

-

Cell Treatment: Cells (e.g., XLAs or primary CLL cells) are cultured and treated with varying concentrations of this compound (e.g., 0.25-250 nM) for a specified duration (e.g., 4-24 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BTK, phosphorylated BTK (pBTK Y223), and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: Band intensities are quantified using densitometry software. BTK levels are normalized to the loading control to determine the percentage of degradation relative to a vehicle-treated control.

Binding Affinity Assays (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays were used to measure the binding affinity of this compound to BTK and CRBN independently. This assay measures the proximity between two fluorescently labeled molecules. A high FRET signal indicates strong binding. The IC₅₀ value is determined by measuring the concentration of this compound required to displace 50% of a fluorescent probe from the target protein.

Summary and Future Outlook

This compound is a potent and rapid BTK degrader that effectively eliminates both wild-type and clinically important C481S mutant BTK in vitro. Its mechanism of action offers a clear advantage over traditional inhibitors for overcoming mutation-based resistance. While this compound itself was halted due to poor pharmacokinetics, it provided a crucial proof-of-concept for the BTK degrader approach in CLL.

The broader field of BTK degraders is now advancing into the clinic, with next-generation compounds like NX-2127 and BGB-16673 showing impressive response rates (70-90%) in heavily pretreated CLL patients who have failed prior BTK inhibitors. These clinical findings validate the therapeutic strategy pioneered by molecules like this compound and highlight the significant potential of targeted protein degradation to revolutionize the treatment of resistant hematological malignancies.

References

- 1. Signaling Pathways and Novel Inhibitors in Chronic Lymphocytic Leukemia | MDedge [mdedge.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

The PROTAC MT-802: A Technical Guide to its Discovery and Synthesis for Targeted BTK Degradation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of MT-802, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Bruton's tyrosine kinase (BTK). This compound represents a promising therapeutic strategy for overcoming resistance to conventional BTK inhibitors in B-cell malignancies, such as chronic lymphocytic leukemia (CLL). This document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and visualizations of its mechanism of action.

Introduction: Overcoming Resistance in BTK-Targeted Therapies

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell cancers. While covalent inhibitors like ibrutinib have shown significant clinical success, the emergence of resistance, most commonly through the C481S mutation in BTK, has limited their long-term efficacy.[1] this compound was developed to address this challenge by utilizing the PROTAC technology to induce the degradation of both wild-type and C481S mutant BTK, thereby eliminating the kinase scaffolding and signaling functions.

Discovery and Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This ternary complex formation of BTK-MT-802-CRBN facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BTK molecules.

Quantitative Biological Data

The efficacy of this compound has been characterized by its potent degradation of BTK and its high binding affinity. The following tables summarize the key quantitative data.

Table 1: Degradation Potency of this compound

| Cell Line | BTK Genotype | DC50 (nM) | Maximum Degradation (%) | Reference |

| NAMALWA | Wild-Type | 14.6 | >99 | [2] |

| XLA Cells | Wild-Type | 14.6 | >99 | [2] |

| XLA Cells | C481S Mutant | 14.9 | >99 |

DC50: The concentration of the compound that induces 50% degradation of the target protein.

Table 2: Binding Affinity of this compound

| Target Protein | Assay Type | IC50 | Reference |

| BTK | TR-FRET | 18.11 nM | |

| Cereblon (CRBN) | TR-FRET | 1.258 µM |

IC50: The concentration of the inhibitor that is required for 50% inhibition of the target.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process to couple the BTK-binding moiety, the linker, and the Cereblon E3 ligase-recruiting ligand. While the specific, step-by-step protocol with yields and characterization data is detailed in the supplementary information of the primary research publication by Buhimschi et al., a general workflow is outlined below.

Figure 1: Generalized synthetic workflow for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings related to this compound.

Western Blotting for BTK Degradation

This protocol is used to quantify the degradation of BTK in cells treated with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., NAMALWA, XLA) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the results.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of this compound to BTK and Cereblon.

-

Reagent Preparation: Prepare assay buffer and serial dilutions of this compound. Prepare solutions of the target protein (e.g., GST-tagged BTK) and a terbium-labeled anti-GST antibody (donor), as well as a fluorescently labeled tracer ligand (acceptor).

-

Assay Plate Setup: In a 384-well plate, add the assay buffer, the target protein, the anti-GST antibody, and the fluorescent tracer.

-

Compound Addition: Add the serially diluted this compound or DMSO control to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of this compound to determine the IC50 value.

Visualizing the Mechanism of Action and Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound and its impact on the B-cell receptor signaling pathway.

References

MT-802 PROTAC: A Technical Guide to Structure, Function, and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MT-802, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). This compound has emerged as a promising therapeutic strategy, particularly for overcoming acquired resistance to covalent BTK inhibitors like ibrutinib in various B-cell malignancies. This document details the structure, mechanism of action, and preclinical data associated with this compound, presenting quantitative data in structured tables and visualizing key processes through detailed diagrams.

Introduction to this compound

This compound is a heterobifunctional small molecule that potently and rapidly degrades BTK.[1][2] It was developed to address the clinical challenge of resistance to ibrutinib, a widely used BTK inhibitor for treating Chronic Lymphocytic Leukemia (CLL) and other B-cell cancers.[2] A common mechanism of resistance involves a mutation in the BTK active site, C481S, which prevents the covalent binding of ibrutinib.[2] this compound is designed to be effective against both wild-type (WT) and C481S mutant BTK.[2]

Structure of this compound

This compound is composed of three key components: a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

BTK Ligand: The warhead of this compound is a derivative of a reversible BTK inhibitor. Unlike ibrutinib, it does not rely on a covalent interaction, allowing it to bind effectively to both wild-type BTK and the C481S mutant.

-

E3 Ligase Ligand: this compound utilizes a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.

-

Linker: A flexible linker connects the BTK-binding and CRBN-binding moieties, facilitating the formation of a stable ternary complex between BTK and CRBN.

The chemical formula for this compound is C41H41N9O8, with a molecular weight of 787.82 g/mol .

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to BTK and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK.

-

Proteasomal Degradation: The polyubiquitinated BTK is then recognized and targeted for degradation by the 26S proteasome.

-

Catalytic Cycle: After inducing degradation, this compound is released and can bind to another BTK molecule, enabling a catalytic cycle of degradation.

This mechanism of action is distinct from traditional inhibitors that only block the target protein's activity. By inducing degradation, PROTACs can have a more profound and lasting effect and can be effective at lower concentrations.

Quantitative Preclinical Data

This compound has demonstrated potent and rapid degradation of both wild-type and C481S mutant BTK in various preclinical models.

| Parameter | Wild-Type BTK | C481S Mutant BTK | Cell Line/System | Reference(s) |

| Degradation (DC50) | 9.1 nM | 14.9 nM | NAMALWA cells / WT BTK XLAs cells | |

| 14.6 nM | WT BTK XLAs cells | |||

| Inhibition (IC50) | 46.9 nM | 20.9 nM | Not Specified | |

| Binding Affinity (IC50) | 18.11 nM | TR-FRET-based binding assays | ||

| CRBN Binding (IC50) | 1.258 µM | TR-FRET-based binding assays |

This compound induces maximal BTK degradation at a concentration of 250 nM. Notably, it achieves over 99% degradation at nanomolar concentrations for both wild-type and C481S BTK. The degradation is rapid, with half of the total BTK degraded in approximately 50 minutes and complete degradation observed as early as 4 hours. Importantly, this compound does not induce the degradation of IKZF1 and IKZF3 transcription factors, which are known off-targets of some CRBN-recruiting agents.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound PROTAC.

Caption: A typical Western Blot workflow to assess BTK degradation.

Experimental Protocols

While specific, detailed protocols from the original research publications are not publicly available, the following represents a generalized methodology for key experiments used to characterize this compound, based on standard laboratory practices.

Cell Culture and Treatment

-

Cell Lines: Human B-cell lymphoma cell lines such as NAMALWA or X-linked agammaglobulinemia (XLA) patient-derived cells expressing either wild-type or C481S mutant BTK are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For degradation studies, cells are seeded at a specific density and treated with varying concentrations of this compound (e.g., 0.25 to 250 nM) for different time points (e.g., 4 to 24 hours).

Western Blotting for BTK Degradation

-

Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BTK, phospho-BTK (Y223), and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of BTK is normalized to the loading control.

TR-FRET-Based Binding Assays

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to quantify the binding affinity of this compound to BTK and CRBN.

-

Procedure: These assays typically involve incubating a fluorescently labeled tracer that binds to the target protein with the protein and a competing compound (this compound). The displacement of the tracer by this compound results in a decrease in the FRET signal, which is used to calculate the IC50 value.

Clinical Status

As of late 2025, there is no publicly available information indicating that this compound has entered clinical trials. The available data is from preclinical studies. A search for clinical trials involving "this compound" does not yield any relevant results; instead, it may show information for other molecules with similar designations, such as TT125-802, which is a different compound targeting CBP/p300.

Conclusion

This compound is a potent and selective BTK-degrading PROTAC that has demonstrated significant preclinical activity against both wild-type and clinically relevant C481S mutant BTK. Its ability to overcome ibrutinib resistance highlights the potential of targeted protein degradation as a therapeutic strategy in B-cell malignancies. While further studies, including in vivo efficacy and safety assessments, are necessary, this compound represents a promising lead compound for the development of novel cancer therapies.

References

The Role of Cereblon in MT-802 Mediated Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-802 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical component in B-cell receptor signaling. A key mutation, C481S, in BTK confers resistance to covalent inhibitors like ibrutinib, posing a significant clinical challenge. This compound overcomes this resistance by hijacking the cell's natural protein disposal machinery. This guide provides an in-depth technical overview of the pivotal role of cereblon (CRBN), a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase (CRL4) complex, in the mechanism of action of this compound. We will detail the signaling pathways, present quantitative data on this compound's activity, and provide comprehensive experimental protocols for studying this interaction.

Introduction to this compound and Cereblon

This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase cereblon.[1][2][3] This dual-binding capability allows this compound to act as a molecular bridge, bringing BTK into close proximity with the CRL4-CRBN complex.[1][3] Cereblon is a crucial component of this E3 ligase complex, which also includes Cullin-4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). The primary function of this complex is to tag substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome. By recruiting BTK as a neo-substrate to this complex, this compound effectively co-opts the ubiquitin-proteasome system to eliminate the target protein. This mechanism is particularly effective against both wild-type and the C481S mutant of BTK.

Quantitative Analysis of this compound Activity

The efficacy of this compound is quantified through several key parameters that measure its binding affinity, degradation efficiency, and cellular potency. The following tables summarize the critical quantitative data for this compound.

Table 1: Binding Affinity of this compound

| Target | Assay Type | IC50 |

| Bruton's Tyrosine Kinase (BTK) | TR-FRET | 18.11 nM |

| Wild-type BTK | Not Specified | 46.9 nM |

| C481S mutant BTK | Not Specified | 20.9 nM |

| Cereblon (CRBN) | TR-FRET | 1.258 µM |

Table 2: Degradation Potency of this compound

| Target | Cell Line | DC50 | Dmax | Time |

| Wild-type BTK | WT BTK XLAs cells | 14.6 nM | >99% at 250 nM | 24 hours |

| C481S mutant BTK | C481S BTK XLAs cells | 14.9 nM | >99% at nanomolar concentrations | 24 hours |

| BTK | NAMALWA cells | 14.6 nM | Not Specified | 24 hours |

| BTK | Not Specified | 9.1 nM | >99% at 250 nM | Not Specified |

| BTK | Not Specified | 1 nM | Not Specified | Not Specified |

Table 3: Cellular Cytotoxicity of this compound

| Cell Line | Assay Type | IC50 | Time |

| TMD8 | CellTiter-Glo 2.0 | 12 nM | 48 hours |

Signaling Pathway of this compound Mediated Degradation

The degradation of BTK initiated by this compound follows a precise and catalytic cycle. The process begins with the formation of a ternary complex and culminates in the proteasomal degradation of the target protein, freeing this compound to repeat the cycle.

Experimental Protocols

To investigate the role of cereblon in this compound-mediated degradation, a series of biochemical and cellular assays are employed. These protocols provide a framework for confirming the mechanism of action.

TR-FRET Based Binding Assay

This assay is used to quantify the binding affinity of this compound to both BTK and cereblon.

Methodology:

-

Reagent Preparation: Prepare solutions of GST-tagged BTK or His-tagged CRBN, a terbium-labeled anti-GST or anti-His antibody (donor fluorophore), a fluorescently labeled tracer that binds to the target protein (acceptor fluorophore), and a serial dilution of this compound.

-

Assay Plate Preparation: In a low-volume 384-well plate, add the serially diluted this compound.

-

Protein and Tracer Addition: Add the tagged protein (BTK or CRBN) and the fluorescent tracer to each well.

-

Antibody Addition: Add the terbium-labeled antibody to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission filters. The signal is measured after a time delay to reduce background fluorescence.

-

Data Analysis: The TR-FRET ratio is calculated from the emission intensities of the donor and acceptor. Plot the TR-FRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Cellular Degradation Assay (Immunoblotting)

This assay confirms and quantifies the degradation of BTK in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cell lines (e.g., NAMALWA, WT or C481S BTK XLAs cells) and treat with a range of this compound concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK and a primary antibody for a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After further washes, detect the chemiluminescent signal using an appropriate substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control. Calculate the percentage of BTK degradation relative to the vehicle control and plot against the this compound concentration to determine the DC50 value.

In Vitro Ubiquitination Assay

This assay directly demonstrates the ubiquitination of BTK in the presence of this compound and the CRL4-CRBN complex.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), the CRL4-CRBN complex, ubiquitin, BTK, and ATP in an ubiquitination reaction buffer.

-

Compound Addition: Add this compound or a vehicle control (DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes) to allow for the ubiquitination reaction to proceed.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Analysis: Analyze the reaction products by immunoblotting using an anti-BTK antibody to detect the higher molecular weight bands corresponding to ubiquitinated BTK.

Conclusion

This compound represents a promising therapeutic strategy for overcoming ibrutinib resistance in B-cell malignancies. Its mechanism of action is critically dependent on the recruitment of the cereblon E3 ubiquitin ligase complex to induce the targeted degradation of both wild-type and C481S mutant BTK. The quantitative data clearly demonstrate the high potency and efficiency of this compound in mediating this degradation. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate molecular interactions governing the activity of this compound and other cereblon-recruiting PROTACs, paving the way for the development of next-generation targeted protein degraders.

References

- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

MT-802: A Technical Guide to a PROTAC-Mediated Approach for Targeting C481S Mutant Bruton's Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MT-802, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), with a particular focus on its efficacy against the ibrutinib-resistant C481S mutant. This document details the mechanism of action, quantitative biochemical and cellular data, relevant experimental methodologies, and the signaling pathways involved.

Introduction: Overcoming Ibrutinib Resistance

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL).[1][2] The irreversible inhibitor ibrutinib has been a transformative treatment for these diseases.[1][3] However, a significant portion of patients, estimated to be over 80% in CLL, develop resistance, primarily through a C481S mutation at the site of covalent binding.[3] This mutation to serine prevents ibrutinib from effectively binding to and inhibiting BTK.

To address this clinical challenge, this compound was developed as a PROTAC. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. This compound is comprised of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent proteasomal degradation of the BTK protein, a mechanism that is effective against both wild-type (WT) and C481S mutant BTK.

Mechanism of Action of this compound

This compound's mechanism of action is distinct from that of traditional small-molecule inhibitors. Instead of merely blocking the kinase activity of BTK, it triggers its complete removal from the cell. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to both BTK and the CRBN E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The close proximity of BTK to the E3 ligase within this complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to BTK.

-

Proteasomal Degradation: The polyubiquitinated BTK is then recognized and targeted for degradation by the 26S proteasome.

-

Catalytic Nature: After inducing degradation, this compound is released and can bind to another BTK molecule, acting in a catalytic manner.

This degradation-based approach offers a promising strategy to overcome resistance caused by the C481S mutation, as it does not rely on covalent binding to the C481 residue.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: In Vitro Degradation Potency of this compound

| Parameter | Cell Line | BTK Genotype | Value |

| DC₅₀ | NAMALWA | Wild-Type | Not Specified |

| DC₅₀ | WT BTK XLAs | Wild-Type | 14.6 nM |

| DC₅₀ | C481S BTK XLAs | C481S Mutant | 14.9 nM |

| DC₅₀ | Not Specified | Not Specified | 1 nM |

| DC₅₀ | Not Specified | Not Specified | 9.1 nM |

| Maximal Degradation | Not Specified | Not Specified | Observed at 250 nM |

| Time to 50% Degradation | Not Specified | Not Specified | ~50 minutes |

| Time to Complete Degradation | Not Specified | Not Specified | As early as 4 hours |

Table 2: In Vitro Binding Affinity and Inhibition of this compound

| Parameter | Target | Assay Type | Value |

| IC₅₀ | BTK | TR-FRET | 18.11 nM |

| IC₅₀ | CRBN | TR-FRET | 1.258 µM |

| IC₅₀ | Wild-Type BTK | Not Specified | 46.9 nM |

| IC₅₀ | C481S BTK | Not Specified | 20.9 nM |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value |

| Clearance | 1662 mL/min/kg |

| Half-life (t₁/₂) | 0.119 h |

Note: The pharmacokinetic data for this compound indicated that it was not suitable for in vivo studies, which led to the development of subsequent compounds with improved properties.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific, detailed protocols from the original publication by Buhimschi et al. are not fully available, this section provides representative methodologies for the key assays used to characterize this compound and similar BTK-targeting PROTACs.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity (IC₅₀) of this compound to BTK and CRBN.

Principle: TR-FRET measures the proximity of two molecules. In this context, a terbium-labeled antibody binds to a tagged recombinant protein (BTK or CRBN), and a fluorescent tracer binds to the protein's active site. When the tracer is displaced by a competing compound like this compound, the FRET signal decreases.

Materials:

-

Recombinant GST-tagged BTK or CRBN protein

-

Terbium-labeled anti-GST antibody

-

Fluorescently-labeled tracer specific for the BTK or CRBN ligand binding site

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the recombinant protein (BTK or CRBN).

-

Add the terbium-labeled anti-GST antibody.

-

Add the fluorescently-labeled tracer.

-

Add the diluted this compound or DMSO vehicle control.

-

Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio and plot against the log of the this compound concentration to determine the IC₅₀ value.

Western Blotting for BTK Degradation

This is a standard method to visualize and quantify the degradation of BTK in cells treated with this compound.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (BTK) and a loading control (e.g., actin).

Materials:

-

Cell lines (e.g., NAMALWA, WT BTK XLAs, C481S BTK XLAs)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BTK, anti-phospho-BTK Y223, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and treat with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Harvest cells, wash with PBS, and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify band intensities using image analysis software and normalize BTK levels to the loading control.

In-Cell Western Assay for High-Throughput Degradation Analysis

This assay provides a more high-throughput method for quantifying protein degradation directly in microplates.

Principle: Adherent cells are cultured in 96-well plates, treated with the degrader, then fixed and permeabilized. The target protein is detected using a primary antibody, followed by a fluorescently labeled secondary antibody. A second normalization antibody is used to control for cell number.

Materials:

-

Adherent cell line expressing the target protein

-

This compound

-

96-well clear-bottom plates

-

Formaldehyde for fixing

-

Triton X-100 for permeabilization

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibodies (e.g., rabbit anti-BTK)

-

Normalization antibody (e.g., mouse anti-GAPDH)

-

Fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit, IRDye 680RD goat anti-mouse)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for the desired time.

-

Remove the media and fix the cells with formaldehyde.

-

Wash the cells and permeabilize with Triton X-100.

-

Block the cells with blocking buffer.

-

Incubate with a cocktail of the primary antibodies for the target and normalization protein.

-

Wash the cells and incubate with a cocktail of the corresponding fluorescently labeled secondary antibodies.

-

Wash the cells and allow them to dry.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both channels and calculate the normalized target protein level.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the mechanism of action of this compound.

Simplified BTK Signaling Pathway

This diagram shows the central role of BTK in the B-cell receptor (BCR) signaling cascade.

References

Early Research Findings on MT-802 Efficacy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-802 is a potent, first-generation PROTAC (Proteolysis Targeting Chimera) designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in various B-cell malignancies. A significant challenge in the treatment of these cancers is the emergence of resistance to BTK inhibitors like ibrutinib, often through the C481S mutation in the BTK protein. This compound was developed to overcome this resistance by not just inhibiting, but completely eliminating the BTK protein, including the C481S mutant, through the ubiquitin-proteasome system. This document provides a detailed summary of the early preclinical research findings on the efficacy of this compound.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing BTK and CRBN into close proximity, this compound facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple BTK molecules by a single this compound molecule.[1][2]

Quantitative In Vitro Efficacy Data

The early evaluation of this compound focused on its ability to induce the degradation of both wild-type (WT) and C481S mutant BTK in various cell lines, as well as its binding affinity for its targets. The key quantitative efficacy parameters are summarized below.

| Parameter | Value | Cell Line / Assay System | Target | Reference |

| DC50 | 14.6 nM | WT BTK XLAs cells | Wild-Type BTK | [2] |

| 14.9 nM | C481S BTK XLAs cells | C481S Mutant BTK | [2] | |

| 9.1 nM | Not specified | BTK | [3] | |

| 6.2 nM | NAMALWA cells | BTK | ||

| IC50 | 18.11 nM | TR-FRET-based binding assay | BTK | |

| 1.258 µM | TR-FRET-based binding assay | CRBN | ||

| Maximal Degradation | >99% at 250 nM | Not specified | BTK | |

| Time to Half-Maximal Degradation | ~50 minutes | Not specified | BTK | |

| Time to Complete Degradation | ~4 hours | Not specified | BTK |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

The signaling pathway initiated by this compound involves the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation.

Caption: this compound forms a ternary complex with BTK and the CRBN E3 ligase, leading to BTK ubiquitination and proteasomal degradation.

Experimental Workflow for In Vitro Efficacy Assessment

A generalized workflow for assessing the in vitro efficacy of this compound is depicted below. This typically involves treating cancer cell lines with the compound and subsequently measuring the levels of the target protein.

Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.

Experimental Protocols

The following are detailed, generalized protocols for key experiments cited in the early research on this compound. Disclaimer: The specific protocols from the primary publication by Buhimschi et al. were not available; therefore, these are representative methodologies based on standard practices for such assays.

Protocol 1: In Vitro BTK Degradation Assay via Western Blot

Objective: To quantify the degradation of BTK in cultured cells following treatment with this compound.

Materials:

-

Cell lines (e.g., NAMALWA, TMD8, or engineered XLAs cells expressing WT or C481S BTK)

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-BTK, Rabbit anti-GAPDH (loading control)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.25 nM to 250 nM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BTK antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL reagents and capture the chemiluminescent signal using an imager.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

Quantify band intensities using densitometry software. Normalize BTK band intensity to the loading control.

-

Calculate the percentage of BTK degradation relative to the vehicle control for each concentration of this compound.

-

Determine the DC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Cell Viability Assay (MTT-based)

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cell lines (e.g., TMD8)

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with vehicle control (DMSO) and wells with media only (for background control). Incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting to a dose-response curve.

-

In Vivo Efficacy and Pharmacokinetics

Early preclinical studies revealed that while this compound demonstrated excellent potency in degrading BTK in cellular assays, its pharmacokinetic properties in mice were suboptimal for in vivo development. Specifically, this compound exhibited a high clearance (1662 mL/min/kg) and a very short half-life (0.119 hours). These unfavorable characteristics precluded its advancement into in vivo efficacy studies. This led to further medicinal chemistry efforts to improve the pharmacokinetic profile, resulting in the development of next-generation BTK PROTACs such as SJF620.

Conclusion

The early research on this compound successfully demonstrated the potential of the PROTAC technology to induce the degradation of BTK, including the clinically relevant C481S mutant that confers resistance to ibrutinib. The in vitro data clearly established this compound as a potent and rapid degrader of its target. However, its poor pharmacokinetic profile highlighted a critical challenge in the development of early-generation PROTACs and underscored the importance of optimizing not just target engagement and degradation, but also drug-like properties for successful translation into in vivo models and ultimately, the clinic. The findings from this compound paved the way for the design of improved BTK-degrading PROTACs with more favorable pharmacological characteristics.

References

understanding the ubiquitin-proteasome system in MT-802 action

An In-Depth Technical Guide to the Ubiquitin-Proteasome System in MT-802 Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a Proteolysis Targeting Chimera (PROTAC), with a specific focus on its interaction with the ubiquitin-proteasome system (UPS). This document details the molecular machinery hijacked by this compound to induce the degradation of its target, Bruton's tyrosine kinase (BTK), and provides methodologies for key experiments used to characterize this process.

Introduction to the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins.[1] This process is essential for maintaining protein homeostasis and regulating a wide array of cellular functions, including cell cycle progression, signal transduction, and apoptosis.[2] The UPS involves a sequential enzymatic cascade that tags substrate proteins with a polyubiquitin chain, marking them for degradation by the 26S proteasome.[3]

The key players in the ubiquitination cascade are:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to the substrate. The human genome encodes for over 600 E3 ligases, providing substrate specificity to the UPS.

This compound: A PROTAC Targeting BTK for Degradation

This compound is a heterobifunctional molecule designed to specifically target Bruton's tyrosine kinase (BTK) for degradation.[4] BTK is a crucial component of the B-cell receptor signaling pathway and is a validated therapeutic target in various B-cell malignancies.[5] this compound is classified as a PROTAC, which functions by co-opting the cell's natural protein disposal machinery to eliminate a target protein.

The structure of this compound consists of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Specifically, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN) to induce the ubiquitination and subsequent proteasomal degradation of BTK. This mechanism of action is particularly effective against mutations that confer resistance to traditional inhibitors, such as the C481S mutation in BTK which reduces the efficacy of ibrutinib.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data reported for this compound.

Table 1: Degradation Potency of this compound

| Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| Wild-Type BTK | WT BTK XLAs cells | 14.6 | >99 | |

| C481S Mutant BTK | C481S BTK XLAs cells | 14.9 | >99 | |

| BTK | Not Specified | 9.1 | Not Specified | |

| BTK | Not Specified | 1 | Not Specified |

DC₅₀: Concentration of the compound that results in 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved.

Table 2: Binding Affinities of this compound

| Binding Partner | Assay | IC₅₀ | Reference |

| BTK | TR-FRET | 18.11 nM | |

| CRBN | TR-FRET | 1.258 µM |

IC₅₀: Concentration of the compound that inhibits 50% of the binding in a competitive assay.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the signaling pathway of this compound-mediated BTK degradation.

Caption: this compound mediated degradation of BTK via the ubiquitin-proteasome system.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for assessing the activity of a PROTAC like this compound.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and similar PROTACs.

Cell Culture and Treatment

-

Cell Lines: Human B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10) or HEK293T cells transiently expressing wild-type or mutant BTK are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded at a desired density and allowed to adhere overnight. The following day, cells are treated with varying concentrations of this compound (typically from 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).

Western Blotting for Protein Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against BTK and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. The level of BTK is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.

TR-FRET for Ternary Complex Formation

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the proximity of BTK and CRBN induced by this compound.

-

Reagents: Recombinant tagged BTK (e.g., His-tagged) and CRBN (e.g., GST-tagged) proteins, along with fluorescently labeled antibodies (e.g., anti-His-Europium and anti-GST-d2).

-

Procedure: In a microplate, recombinant BTK and CRBN are incubated with varying concentrations of this compound. The fluorescently labeled antibodies are then added.

-

Measurement: The TR-FRET signal is measured using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex. A bell-shaped curve is typically observed, as high concentrations of the PROTAC can favor binary complex formation over the ternary complex, leading to a "hook effect".

Immunoprecipitation for Ubiquitination

-

Cell Treatment: Cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lysis: Cells are lysed in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation: Cell lysates are incubated with an anti-BTK antibody overnight at 4°C, followed by incubation with protein A/G agarose beads.

-

Western Blotting: The immunoprecipitated proteins are washed, eluted, and then analyzed by western blotting using an anti-ubiquitin antibody to detect poly-ubiquitinated BTK.

Conclusion

This compound exemplifies the therapeutic potential of targeted protein degradation by effectively hijacking the ubiquitin-proteasome system to eliminate BTK. Its ability to induce the degradation of both wild-type and clinically relevant mutant forms of BTK highlights the advantages of this modality over traditional enzyme inhibition. A thorough understanding of the intricate interplay between this compound, its target protein, the recruited E3 ligase, and the broader ubiquitin-proteasome machinery is paramount for the continued development and optimization of this promising class of therapeutics. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of PROTAC molecules like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MT-802: A PROTAC-Mediated BTK Degrader for B-Cell Malignancies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MT-802 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a clinically validated target in a spectrum of B-cell malignancies. By hijacking the cell's ubiquitin-proteasome system, this compound offers a distinct mechanism of action compared to traditional small molecule inhibitors. This guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism, potency, and the experimental methodologies used in its evaluation. Notably, this compound has demonstrated efficacy against both wild-type BTK and the clinically significant C481S mutant, which confers resistance to the covalent BTK inhibitor ibrutinib. While this compound's potent in vitro activity has been established, its development highlighted pharmacokinetic challenges, leading to the subsequent development of optimized analogs such as SJF620.

Mechanism of Action: Targeted Protein Degradation

This compound operates as a heterobifunctional molecule, simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[1][2] This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK proteins, differentiating its pharmacological profile from that of stoichiometric inhibitors.

Below is a diagram illustrating the signaling pathway and mechanism of action of this compound.

Caption: Mechanism of action of this compound in B-cell malignancies.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency in inducing BTK degradation and its binding affinity to its targets.

Table 1: In Vitro Degradation Potency of this compound

| Cell Line | BTK Genotype | DC50 (nM) | Dmax | Assay Type | Reference |

| NAMALWA | Wild-Type | 7.9 - 9.1 | >95% | Western Blot | [3][4][5] |

| WT BTK XLAs | Wild-Type | 14.6 | >95% | Western Blot | |

| C481S BTK XLAs | C481S Mutant | 14.9 | >95% | Western Blot | |

| Patient CLL Cells | C481S Mutant | Not Reported (potent at nM) | >99% at 100nM | Western Blot |

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Table 2: Binding Affinities of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| BTK | 18.11 | TR-FRET | |

| Cereblon (CRBN) | 1258 | TR-FRET |

IC50: The concentration of the inhibitor that is required for 50% inhibition of a biological or biochemical function.

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route of Administration | Reference |

| Clearance (CL) | 1662 mL/min/kg | Intravenous (IV) | |

| Half-life (t½) | 0.119 hours | Intravenous (IV) |

Note: The poor pharmacokinetic profile of this compound led to the development of the improved analog, SJF620.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical data. The following sections outline the general protocols for the key experiments used to characterize this compound.

Cell Culture and Treatment

-

Cell Lines: B-cell malignancy cell lines such as NAMALWA (Burkitt's lymphoma) and XLA-derived cells (WT and C481S BTK) were utilized.

-

Culture Conditions: Cells were typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted in culture medium to the final desired concentrations for treating the cells for specified time periods (e.g., 4 to 24 hours).

Western Blot for BTK Degradation

This assay is used to quantify the amount of BTK protein remaining in cells after treatment with this compound.

Caption: General workflow for Western Blot analysis of BTK degradation.

-

Lysis: After treatment, cells were washed with ice-cold PBS and lysed with a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane was blocked to prevent non-specific binding and then incubated with a primary antibody specific for BTK. A loading control antibody (e.g., anti-GAPDH) was also used to normalize for protein loading. Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified using densitometry software to determine the percentage of BTK degradation relative to a vehicle-treated control.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

TR-FRET assays were used to measure the binding affinity of this compound to BTK and Cereblon.

Caption: Principle of the competitive TR-FRET binding assay for this compound.

-

Assay Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from the kinase by the test compound (this compound). The assay utilizes a europium-labeled anti-tag antibody that binds to the tagged kinase (BTK or CRBN) and a tracer labeled with an acceptor fluorophore (e.g., Alexa Fluor 647). When the tracer is bound to the kinase, the proximity to the europium-labeled antibody results in a high FRET signal.

-

Procedure:

-

A solution containing the tagged kinase and the europium-labeled antibody is prepared.

-

Serial dilutions of this compound are added to the wells of a microplate.

-

The kinase/antibody mixture is added to the wells.

-

The fluorescently labeled tracer is added to initiate the binding competition.

-

After an incubation period, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).

-

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the tracer by this compound. The IC50 value is determined by plotting the FRET ratio against the concentration of this compound.

Conclusion and Future Directions

The preclinical data for this compound establish it as a potent degrader of both wild-type and C481S mutant BTK in vitro. Its mechanism of action, leveraging the ubiquitin-proteasome system, provides a compelling strategy to overcome acquired resistance to covalent BTK inhibitors in B-cell malignancies. While the pharmacokinetic limitations of this compound hindered its progression into in vivo efficacy studies, the foundational research has paved the way for the development of next-generation BTK degraders with improved drug-like properties. The principles and methodologies outlined in this guide are fundamental to the continued exploration of PROTAC-mediated protein degradation as a therapeutic modality in oncology.

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PROTACs | BTK | TargetMol [targetmol.com]

In Vitro Efficacy of MT-802 on Leukemia Cell Lines: A Technical Overview

For Immediate Release